![molecular formula C7H13Cl2N B6176308 1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride CAS No. 2551119-86-7](/img/new.no-structure.jpg)
1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C7H12ClN.ClH. It is a derivative of spiro compounds, which are characterized by their unique bicyclic structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with spiro[2.3]hexane as the starting material.
Chlorination: The spiro[2.3]hexane undergoes chlorination to introduce the chlorine atom at the 1-position, forming 1-chlorospiro[2.3]hexane.
Amination: The chlorinated compound is then subjected to amination, where an amine group is introduced to form 1-{1-chlorospiro[2.3]hexan-1-yl}methanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to an amine oxide.
Reduction: Reduction reactions can reduce the chlorine atom, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups, resulting in a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amines, amine oxides.
Reduction Products: Alcohols, amines.
Substitution Products: Different functionalized spiro compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-{5-benzyl-5-azaspiro[2.3]hexan-1-yl}methanamine dihydrochloride: A structurally related compound with a benzyl group.
{spiro[2.3]hexan-1-yl}methanamine: A simpler derivative without the chlorine atom.
Uniqueness: 1-{1-chlorospiro[2
Properties
CAS No. |
2551119-86-7 |
---|---|
Molecular Formula |
C7H13Cl2N |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.